4-[(2-Pyridylethyl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Pyridylethyl)diazenyl]benzoic acid is an organic compound with the molecular formula C12H9N3O2. It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through a diazenyl bridge.
Vorbereitungsmethoden
The synthesis of 4-[(2-Pyridylethyl)diazenyl]benzoic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a pyridine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-[(2-Pyridylethyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
4-[(2-Pyridylethyl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and binding affinities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(2-Pyridylethyl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl linkage allows the compound to act as a ligand, binding to metal ions and other substrates. This binding can influence various biochemical pathways and processes, making it a valuable tool in research and development .
Vergleich Mit ähnlichen Verbindungen
4-[(2-Pyridylethyl)diazenyl]benzoic acid can be compared with other diazenyl-substituted benzoic acids, such as:
- 4-[(2-(4-Pyridyl)diazenyl]benzoic acid
- 4-[(2-(4-Hydroxymethyl)phenyl)diazenyl]benzoic acid These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications. The unique combination of the pyridine ring and benzoic acid moiety in this compound sets it apart from its analogs .
Eigenschaften
Molekularformel |
C14H13N3O2 |
---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
4-(1-pyridin-2-ylethyldiazenyl)benzoic acid |
InChI |
InChI=1S/C14H13N3O2/c1-10(13-4-2-3-9-15-13)16-17-12-7-5-11(6-8-12)14(18)19/h2-10H,1H3,(H,18,19) |
InChI-Schlüssel |
IUNRMGGBAHBDFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=N1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.